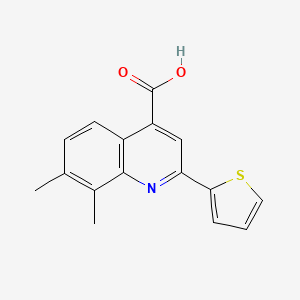

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with methyl groups at positions 7 and 8, a thiophene ring at position 2, and a carboxylic acid group at position 4

Mecanismo De Acción

Target of Action

Thiophene-based analogs and quinoline derivatives, which are structural components of this compound, have been reported to interact with a variety of biological targets . For instance, some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Given the reported biological activities of thiophene and quinoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, hypertension, and atherosclerosis .

Result of Action

Based on the reported activities of thiophene and quinoline derivatives, this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-acetylthiophene with 3,4-dimethylaniline, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents. The scalability of the synthesis is crucial for its application in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline-4-carboxylic acid: Lacks the thiophene and methyl substitutions, resulting in different chemical and biological properties.

2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but without the methyl groups, which can affect its reactivity and applications.

7,8-Dimethylquinoline-4-carboxylic acid:

Uniqueness

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the combination of its quinoline core, thiophene ring, and specific substitutions. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid (CAS: 436096-59-2) is a heterocyclic compound characterized by a quinoline core with specific substitutions that enhance its biological activity. This article explores the compound's biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₂S |

| Molar Mass | 283.34 g/mol |

| Density | 1.308 g/cm³ (predicted) |

| Boiling Point | 485.1 °C (predicted) |

| pKa | 1.19 (predicted) |

| Hazard Class | Irritant |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on various substituted quinoline-4-carboxylic acids demonstrated that compounds with thiophene substitutions, similar to this compound, displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of quinoline-4-carboxylic acid were tested against several microorganisms. The results showed that compounds with thiophene rings had lower minimum inhibitory concentrations (MICs), suggesting enhanced activity:

- Staphylococcus aureus : MIC = 0.5 µg/mL

- Escherichia coli : MIC = 1.0 µg/mL

These findings indicate that this compound may be effective in treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has been evaluated for its anticancer potential in various studies. Its structural features contribute to its ability to inhibit cancer cell proliferation.

Research Findings

A study assessing the cytotoxicity of various quinoline derivatives found that:

- A549 Lung Cancer Cells : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 15 µM.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Comparison with Related Compounds

The unique structure of this compound allows it to stand out among similar compounds. Below is a comparison with related quinoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Quinoline-4-carboxylic acid | Moderate | Low |

| 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | Low | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Reactive Oxygen Species (ROS) : It promotes oxidative stress in cancer cells, leading to apoptosis.

- Modification of Cell Membrane Permeability : The compound alters the permeability of microbial membranes, enhancing its antimicrobial effects .

Propiedades

IUPAC Name |

7,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRXXRAMWJKFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.